9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-
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Overview
Description
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This particular compound has garnered interest due to its potential pharmacological properties and its presence in various natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one, can be achieved through several methods:
Classical Method: The first successful synthesis involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Industrial Production Methods
Industrial production of xanthones often involves the use of metal catalysts such as ytterbium, palladium, ruthenium, and copper. These catalysts facilitate various coupling reactions, including Ullmann-ether coupling and metal-free oxidative coupling .
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Trihydroxy-2,6-dimethoxyxanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
- 4-β-D-Glucosyl-1,3,7-trihydroxyxanthen-9-one
Uniqueness
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives .
Properties
CAS No. |
183210-65-3 |
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Molecular Formula |
C15H12O7 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
1,6,7-trihydroxy-2,3-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-11-5-10-12(14(19)15(11)21-2)13(18)6-3-7(16)8(17)4-9(6)22-10/h3-5,16-17,19H,1-2H3 |
InChI Key |
TZKSXJLHDJMYHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)OC |
Origin of Product |
United States |
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